molecular formula C11H19NO B2626918 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane CAS No. 1865128-60-4

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B2626918
CAS No.: 1865128-60-4
M. Wt: 181.279
InChI Key: YYOYUOWDCOWRCC-UHFFFAOYSA-N
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Description

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a bicyclic spiro compound featuring a nitrogen atom at position 8 (azaspiro) and an oxygen atom at position 5 (oxa) within its fused 3- and 5-membered rings. The spiro[3.5]nonane scaffold is prized for its conformational rigidity, which enhances binding specificity to biological targets .

Properties

IUPAC Name

8-(2-methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(2)8-12-6-7-13-11(9-12)4-3-5-11/h1,3-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOYUOWDCOWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCOC2(C1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1865128-60-4
Record name 8-(2-methylprop-2-en-1-yl)-5-oxa-8-azaspiro[3.5]nonane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide or sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate. The spirocyclic structure enhances binding affinity and selectivity for biological targets, making it a promising scaffold for drug design.

Case Study: Anticancer Activity

Research has demonstrated that spirocyclic compounds can exhibit significant anticancer properties. For instance, a study evaluated the effects of similar spirocyclic compounds on cancer cell lines, revealing that modifications in the spiro structure can lead to enhanced cytotoxicity against specific cancer types. This suggests that 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane could be tailored for similar therapeutic effects.

Biological Studies

The compound is utilized in studies to understand the interaction of spirocyclic compounds with enzymes and receptors. Its unique structure allows researchers to investigate how these compounds can modulate biological pathways.

Enzyme Interaction Studies

In enzyme assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, preliminary results indicate that this compound may act as an inhibitor of certain proteases, which are crucial in various physiological processes.

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis of Agrochemicals

The compound's reactivity allows it to participate in various chemical reactions, facilitating the development of new agrochemical products. For instance, it can be used as a building block for synthesizing herbicides or insecticides, thus contributing to agricultural productivity.

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions that enhance its utility:

  • Oxidation : Can introduce functional groups like ketones or carboxylic acids.
  • Reduction : Reduces double bonds or other reducible groups using hydrogen gas and a palladium catalyst.
  • Substitution : Nucleophilic substitution can replace halogen atoms with other functional groups.

Mechanism of Action

The mechanism of action of 8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy. For example, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting a therapeutic effect .

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Contains two nitrogen atoms in the spiro framework (positions 2 and 7) instead of the oxygen and nitrogen in the target compound.
  • Key Findings :
    • Derivatives exhibit high affinity for sigma-1 receptors (S1R), with Ki values as low as 2.7 nM (e.g., compound 4b ). Substitutions on the distal hydrophobic regions (e.g., benzyl or phenylalkyl groups) significantly enhance S1R/S2R selectivity .
    • Functional Impact : Compounds like 5b (KiS1R = 13 nM) show potent antiallodynic effects in vivo, reversing mechanical hypersensitivity at 20 mg/kg doses, comparable to the S1R antagonist BD-1063 .

Diazabicyclo[4.3.0]nonane Derivatives

  • Structure : A fused bicyclic system lacking the spiro junction but retaining nitrogen atoms.
  • Key Findings: Lower sigma receptor affinity compared to 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 8f: KiS1R = 10 nM vs. 4b’s 2.7 nM). The rigid spiro architecture likely enhances target engagement . Synthesis: Prepared via Buchwald–Hartwig amination and alkylation, highlighting the versatility of spiro scaffolds in modular drug design .

5-Oxa-8-azaspiro[3.5]nonane (Unsubstituted Core)

  • Structure : Matches the target compound’s core but lacks the 2-methylprop-2-enyl substituent.
  • Key Data: Molecular Formula: C7H13NO (CAS 220291-93-0). Applications: A precursor in synthesizing SR ligands and antimicrobial agents. Commercial availability underscores its utility in medicinal chemistry .

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Structure : A diaza-dioxo bicyclic system with antimicrobial properties.
  • Key Findings :
    • Active against Gram-negative (Aeromonas hydrophila) and Gram-positive (S. aureus) pathogens. The dioxo groups likely contribute to membrane disruption or enzyme inhibition .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Affinity/Activity Data Reference
8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane Spiro[3.5]nonane 2-Methylprop-2-enyl at N8 Hypothesized SR modulation N/A (structural analog data used)
2,7-Diazaspiro[3.5]nonane (e.g., 4b) Spiro[3.5]nonane Benzyl/phenylalkyl groups Sigma-1 receptor antagonism KiS1R = 2.7 nM; KiS2R = 27 nM
Diazabicyclo[4.3.0]nonane (e.g., 8f) Bicyclo[4.3.0]nonane Hydrophobic arylalkyl chains Sigma-1 receptor antagonism KiS1R = 10 nM; KiS2R = 165 nM
5-Oxa-8-azaspiro[3.5]nonane Spiro[3.5]nonane None (unsubstituted core) Precursor for SR ligands/antimicrobials CAS 220291-93-0; MW 127.18
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0]nonane Dioxo groups Broad-spectrum antimicrobial MIC: 5–10 µg/mL against S. aureus

Research Insights and Trends

  • Sigma Receptor Ligands: The 2,7-diazaspiro[3.5]nonane scaffold outperforms diazabicyclo derivatives in S1R affinity, emphasizing the importance of spiro ring geometry in receptor interactions .
  • Antimicrobial Activity : Oxygen and nitrogen heteroatoms in spiro compounds correlate with membrane-targeting antimicrobial effects, though specific substituents (e.g., dioxo groups) enhance potency .
  • Synthetic Accessibility: Commercial availability of intermediates like tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2306262-06-4) facilitates rapid derivatization for structure-activity relationship (SAR) studies .

Biological Activity

8-(2-Methylprop-2-enyl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound characterized by its unique structural features, which include a spirocyclic framework and a specific substitution pattern. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, which may lead to therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H19_{19}NO
  • Molecular Weight : 181.27 g/mol
  • CAS Number : 1865128-60-4

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure facilitates unique binding interactions that can enhance the compound's efficacy in inhibiting enzymatic activity or modulating receptor functions. For instance, it may act as an inhibitor by binding to the active site of target enzymes, thereby affecting their biological pathways.

Biological Activity and Applications

Research indicates that this compound holds promise in various biological contexts:

  • Medicinal Chemistry : The compound is being explored as a potential drug candidate due to its structural characteristics that enhance binding affinity and selectivity for biological targets.
  • Enzyme Interaction Studies : Investigations into the interactions of spirocyclic compounds with enzymes have shown that these compounds can serve as valuable tools for understanding enzyme mechanisms and developing inhibitors.
  • Industrial Applications : Beyond medicinal uses, this compound can be utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other spirocyclic compounds:

Compound NameStructural FeaturesBiological Activity
2-Oxa-6-azaspiro[3.3]heptaneSimilar spirocyclic structureModerate enzyme inhibition
2-Oxa-7-azaspiro[3.5]nonaneContains a different substitution patternAntimicrobial properties
8-(2-Methylprop-2-enyl)-5-oxa...Unique substitution with enhanced binding potentialPotential anticancer activity

Case Studies and Research Findings

Recent studies have highlighted the potential of spirocyclic compounds in drug development:

  • A study focusing on similar spirocyclic compounds demonstrated their effectiveness in inhibiting KRAS G12C mutations associated with non-small cell lung cancer, suggesting that structural modifications could enhance therapeutic efficacy against challenging targets like KRAS .
  • Another investigation into the biological evaluation of related compounds revealed promising results in terms of metabolic stability and antitumor effects in xenograft models .

Q & A

Advanced Research Question

  • Competitive binding assays : Radioligand displacement using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R). Ki values are calculated via Cheng-Prusoff equation. For example, compound 5b (KiS1R = 13 nM) shows 7.8-fold selectivity over S2R .
  • Functional assays : Measurement of intracellular Ca²⁺ flux or cAMP modulation to determine agonist/antagonist profiles. The reversal of antiallodynic effects by PRE-084 (S1R agonist) confirms S1R antagonism .
  • Subtype selectivity panels : Screening against off-target receptors (e.g., opioid, dopamine) to exclude polypharmacology .

How are in vivo models designed to assess antiallodynic effects of spirocyclic compounds?

Advanced Research Question

  • Neuropathic pain models : Chronic constriction injury (CCI) or sciatic nerve ligation in mice induces mechanical hypersensitivity. Compounds (e.g., 5b, 8f) are administered intraperitoneally (20 mg/kg), with von Frey filaments quantifying paw withdrawal thresholds .
  • Dose-response analysis : ED₅₀ values are derived from sigmoidal curves. Compound 5b achieves full reversal of hypersensitivity at 20 mg/kg, compared to 40 mg/kg for BD-1063 (reference antagonist) .
  • Mechanistic validation : Co-administration with PRE-084 (S1R agonist) abolishes antiallodynia, confirming S1R-dependent efficacy .

How can contradictions in structure-activity relationships (SAR) be resolved?

Advanced Research Question

  • Case study : Compound 4b (KiS1R = 2.7 nM) lacks antiallodynic activity despite sharing the 2,7-diazaspiro[3.5]nonane scaffold with active analog 5b. Resolution strategies include:
    • Functional group analysis : 5b’s amide moiety enables hydrogen bonding with Glu172, absent in 4b .
    • Pharmacokinetic profiling : Assessing blood-brain barrier penetration via logP/logD calculations (e.g., 5b: logP = 2.1 vs. 4b: logP = 1.8) .
    • In vitro functional assays : Testing intrinsic activity (e.g., partial agonism vs. antagonism) using GTPγS binding .

What computational approaches predict the binding modes of spirocyclic sigma receptor ligands?

Advanced Research Question

  • Molecular docking : Glide or AutoDock Vina aligns ligands into S1R homology models (e.g., PDB: 5HK1). Key interactions include salt bridges with Asp126 and π-stacking with Tyr103 .
  • Molecular Dynamics (MD) simulations : Desmond or GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free energy calculations : MM-GBSA estimates binding affinities (ΔG). For 5b, ΔG = -42.3 kcal/mol correlates with experimental KiS1R .

How are spirocyclic derivatives optimized for metabolic stability and toxicity?

Advanced Research Question

  • Metabolic profiling : Liver microsome assays (human/rodent) identify cytochrome P450 (CYP) liabilities. For example, tert-butyl esters (e.g., CAS: 236406-55-6) resist hydrolysis compared to methyl esters .
  • Reactive metabolite screening : Glutathione trapping assays detect quinone-imine or epoxide intermediates.
  • hERG inhibition assays : Patch-clamp electrophysiology ensures IC₅₀ >10 μM to avoid cardiotoxicity .

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